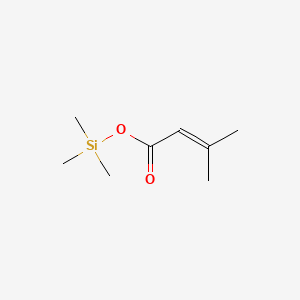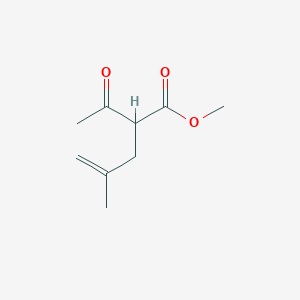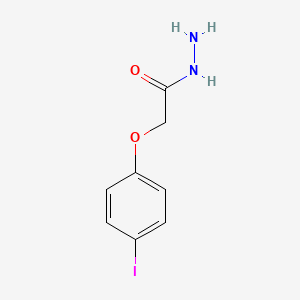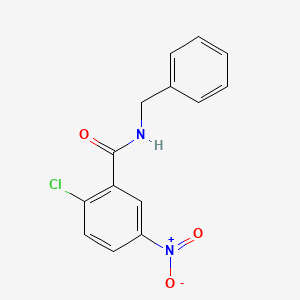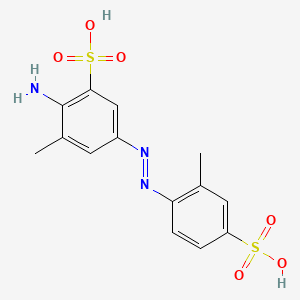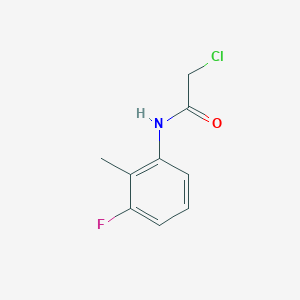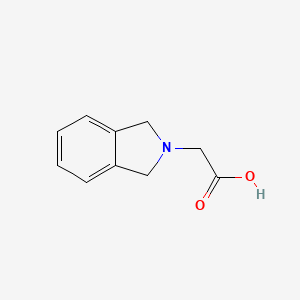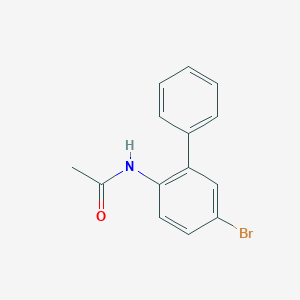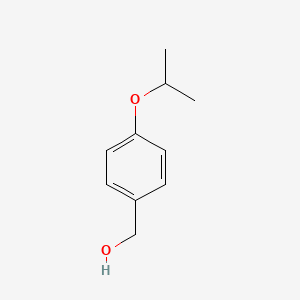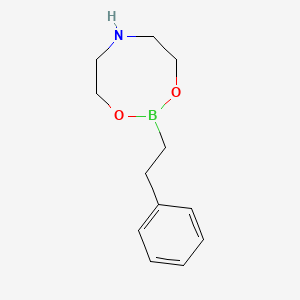
2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane
Overview
Description
Phenethyl acetate is a related compound that is an ester resulting from the condensation of acetic acid and phenethyl alcohol . It is found in a range of fruits and biological products . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-phenylethyl)chromones, has been studied . These compounds were isolated from the resinous heartwood of Aquilaria sinensis . The chemical structures of these new compounds were elucidated by 1D and 2D NMR and MS data, single-crystal X-ray diffraction analysis, and electronic circular dichroism (ECD) calculations .Chemical Reactions Analysis
A total of fifty-six chromones, including various types of 2-(2-phenylethyl)chromones, were characterized by HPLC/DAD/ESI/MS/MS in three agarwood samples . The characteristic fragmentation behavior of these chromones was described for the first time .Physical And Chemical Properties Analysis
Phenylethyl alcohol, a related compound, has a molecular formula of C8H10O and a molar mass of 122.1644 g/mol .Scientific Research Applications
-
Scientific Field: Chromone Derivatives Analysis
- Application Summary : The compound “2-(2-Phenylethyl)chromone” is used in the analysis of chromone derivatives from Agarwood (Aquilaria crassna) by artificial holing for different times .
- Methods of Application : The methods used include High-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Tandem Mass Spectrometry (HPLC/DAD/ESI/MS/MS) for the characterization of these chromones .
- Results or Outcomes : The relative contents of different types of chromones were found to vary based on the formation time of the agarwood .
-
Scientific Field: Natural Product Isolation
- Application Summary : “2-(2-Phenylethyl)chromone” derivatives were isolated from the ethyl acetate extraction of agarwood originated from Gyrinops salicifolia .
- Methods of Application : The structures of these derivatives were elucidated by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopic analyses .
- Results or Outcomes : None of the isolated compounds displayed acetylcholinesterase inhibitory activity at a concentration of 50 µg mL −1 or cytotoxic activity against the K562 cell line .
-
Scientific Field: Flavoring Agents Production
- Application Summary : “2-Phenylethanol (2-PE)” and “2-Phenethyl Acetate (2-PEA)” are valuable generally recognized as safe flavoring agents widely used in industry .
- Methods of Application : The most efficient route to bioproduce these compounds is through the bioconversion of L-phenylalanine via the Ehrlich pathway .
- Results or Outcomes : Perfumes, pharmaceuticals, polishes, and personal care products, are some of the final products using these compounds as additives due to their rose-like odor .
-
Scientific Field: Antifungal and Antibacterial Agents Production
- Application Summary : “2-Phenylethanol (2-PE)” has shown antifungal and antibacterial properties, making this compound an appreciated additive in disinfectant, pest control, cleaning, and personal care products .
- Methods of Application : The production of “2-Phenylethanol (2-PE)” is typically achieved through biotransformation from L-phenylalanine using immobilized yeast Saccharomyces cerevisiae .
- Results or Outcomes : The compound is used as an additive in various products due to its biocide capability .
-
Scientific Field: Decorative Cosmetics and Fragrances Production
- Application Summary : “2-Phenethyl Acetate (2-PEA)” is typically used in decorative cosmetics, fine fragrances, toilet soaps, shampoos, and non-cosmetic products such as household cleaners and detergents .
- Methods of Application : The production of “2-Phenethyl Acetate (2-PEA)” is typically achieved through the bioconversion of L-phenylalanine via the Ehrlich pathway .
- Results or Outcomes : The compound is used as an additive in various products due to its floral and rose-like odor .
-
Scientific Field: Waste Management and Sustainability
- Application Summary : Several strains have also been tested for producing “2-Phenylethanol (2-PE)” and “2-Phenethyl Acetate (2-PEA)” in batch cultures using waste flows as a carbon source .
- Methods of Application : The production of these compounds is typically achieved through the bioconversion of waste materials using various strains .
- Results or Outcomes : This approach addresses the need for more sustainable and economic systems such as those using wastes as raw materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-phenylethyl)-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-2-4-12(5-3-1)6-7-13-15-10-8-14-9-11-16-13/h1-5,14H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNBCZSIYCXIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639929 | |
| Record name | 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |
CAS RN |
4848-04-8 | |
| Record name | 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



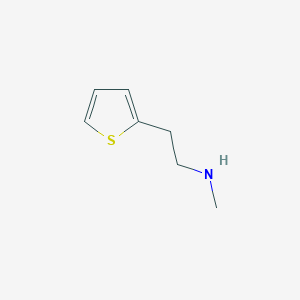
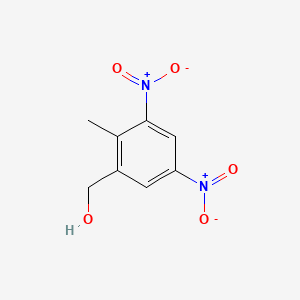
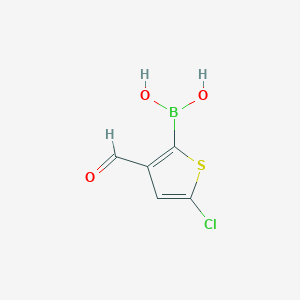
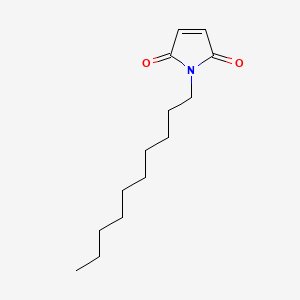
![Propane, 2,2'-[methylenebis(oxy)]bis-](/img/structure/B1604579.png)
